molecular formula C9H17NO3 B2617701 tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate CAS No. 1638744-75-8

tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate

Cat. No.: B2617701
CAS No.: 1638744-75-8
M. Wt: 187.239
InChI Key: OBLFUJCDADLZAJ-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate azetidine precursor and tert-butyl ester.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved.

    Catalysts and Reagents: Common reagents include bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.

Scientific Research Applications

tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can influence various biochemical pathways, including those involved in metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate: A similar compound with a five-membered ring instead of a four-membered ring.

    tert-Butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate: Another similar compound with a six-membered ring.

Uniqueness

tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate is unique due to its four-membered azetidine ring, which imparts distinct steric and electronic properties compared to its five- and six-membered counterparts

Properties

IUPAC Name

tert-butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLFUJCDADLZAJ-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.